molecular formula C7H13F2NO2 B14803444 2,2-Difluorocyclohexan-1-amine formate

2,2-Difluorocyclohexan-1-amine formate

Cat. No.: B14803444
M. Wt: 181.18 g/mol
InChI Key: SSBLOLSYTKKNIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluorocyclohexan-1-amine formate is a chemical compound that belongs to the class of fluorinated amines. This compound is characterized by the presence of two fluorine atoms attached to the cyclohexane ring and an amine group. The formate group is attached to the amine, making it a formate salt. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluorocyclohexan-1-amine formate typically involves the fluorination of cyclohexanone followed by reductive amination. The process begins with the fluorination of cyclohexanone using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The resulting 2,2-difluorocyclohexanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride. The final step involves the formation of the formate salt by reacting the amine with formic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorocyclohexan-1-amine formate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Difluorocyclohexan-1-amine formate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluorocyclohexan-1-amine formate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluorocyclohexan-1-amine formate is unique due to the specific positioning of the fluorine atoms and the formate salt, which confer distinct chemical and biological properties. These properties include increased stability, reactivity, and potential bioactivity compared to other similar compounds .

Properties

Molecular Formula

C7H13F2NO2

Molecular Weight

181.18 g/mol

IUPAC Name

2,2-difluorocyclohexan-1-amine;formic acid

InChI

InChI=1S/C6H11F2N.CH2O2/c7-6(8)4-2-1-3-5(6)9;2-1-3/h5H,1-4,9H2;1H,(H,2,3)

InChI Key

SSBLOLSYTKKNIH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N)(F)F.C(=O)O

Origin of Product

United States

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